molecular formula C8H9NO4 B1289752 2-Amino-5-hydroxy-4-methoxybenzoic acid CAS No. 31839-21-1

2-Amino-5-hydroxy-4-methoxybenzoic acid

Cat. No. B1289752
CAS RN: 31839-21-1
M. Wt: 183.16 g/mol
InChI Key: UDLWJRJHSHVPGS-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

To a solution of 3-hydroxy-4-methoxy-6-nitrobenzoic acid (Journal of Natural Product, 1986, 49 (3), 445-448) (10.0 g, 46.9 mmol) in methanol (150 mL) was added 10% Pd/C (0.1 eq.). The reaction was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 5 h. The solution was filtered and the filtrate was evaporated to afford 2-amino-5-hydroxy-4-methoxybenzoic acid (INTERMEDIATE V1.1) (7.0 g, 38.3 mmol, 82%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([N+:13]([O-])=O)=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6]>CO.[Pd]>[NH2:13][C:8]1[CH:9]=[C:10]([O:11][CH3:12])[C:2]([OH:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C(=CC1OC)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.3 mmol
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.